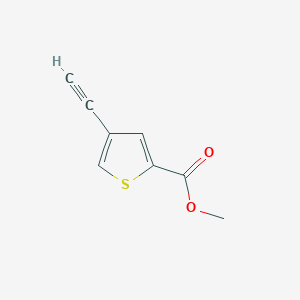![molecular formula C14H9ClN6OS B2907889 1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892748-66-2](/img/structure/B2907889.png)
1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several different functional groups, including a chlorophenyl group, a thiophenyl group, an oxadiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and other biologically active compounds, suggesting that this compound may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple heterocyclic rings. These rings may be able to adopt different conformations, and the presence of different functional groups will also affect the overall shape of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
The compound 1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is involved in various synthetic pathways for creating novel chemical entities with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical, has been explored for their antimicrobial activities. These compounds are synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with significant bioactivity against various microorganisms (Bektaş et al., 2007). Additionally, the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles has been studied, resulting in the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, demonstrating the compound's versatility in synthetic organic chemistry (Buscemi, Vivona, & Caronna, 1996).
Antimicrobial and Nematocidal Activities
Research has identified derivatives of 1,2,4-oxadiazole and 1,2,4-triazole as having potent antimicrobial properties. A study on novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives showcased their synthesis and characterization, with the compounds being evaluated for their antimicrobial activity against various strains of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Kaneria et al., 2016). Furthermore, compounds containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide moieties have shown significant nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).
Apoptosis Induction and Anticancer Activity
The apoptosis-inducing capabilities of certain 1,2,4-oxadiazole derivatives have been explored, with some compounds exhibiting activity against breast and colorectal cancer cell lines. These compounds have been shown to arrest cells in the G(1) phase, followed by induction of apoptosis, highlighting their potential as anticancer agents. Structure-activity relationship (SAR) studies have further refined the understanding of their bioactive profiles, contributing to the development of targeted cancer therapies (Zhang et al., 2005).
Corrosion Inhibition
Research into the corrosion inhibition performance of thiazole and thiadiazole derivatives against iron corrosion has utilized density functional theory (DFT) calculations and molecular dynamics simulations. These studies aim to predict the efficacy of various compounds in protecting metal surfaces, with certain derivatives demonstrating promising results. Theoretical data align well with experimental findings, offering insights into designing effective corrosion inhibitors (Kaya et al., 2016).
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN6OS/c15-8-4-1-2-5-9(8)21-12(16)11(18-20-21)14-17-13(19-22-14)10-6-3-7-23-10/h1-7H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCSNMNHAKNOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2907806.png)
![7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2907807.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2907808.png)
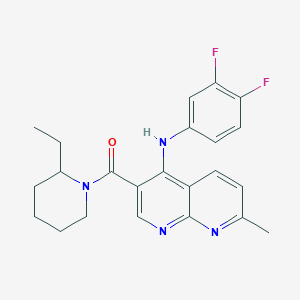
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2907812.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2907813.png)
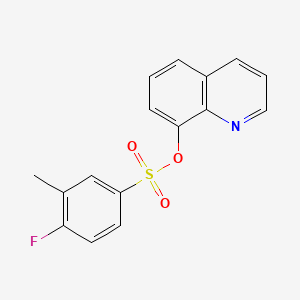
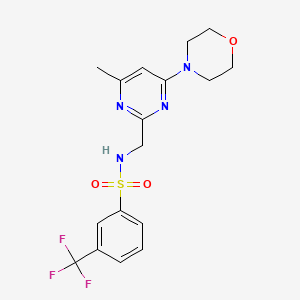
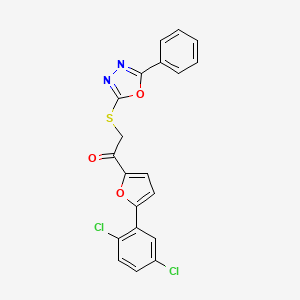
![N-(4-butylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907821.png)

![Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2907826.png)
![N-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2907827.png)
